Ethenyl 3-oxobutanoate
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Overview
Description
Ethenyl 3-oxobutanoate, also known as ethyl acetoacetate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a pleasant odor and is widely used in organic synthesis. The compound is known for its keto-enol tautomerism, where it exists in equilibrium between its keto form (CH3COCH2COOC2H5) and enol form (CH3C(OH):CHCOOC2H5) under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl 3-oxobutanoate can be synthesized through the Claisen condensation of ethyl acetate. In this reaction, two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol. The reaction is typically carried out in the presence of a strong base such as sodium ethoxide .
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is produced by the treatment of diketene with ethanol. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethenyl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ethyl 3-hydroxybutyrate.
Reduction: Reduction of ethyl acetoacetate gives ethyl 3-hydroxybutyrate.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the enolate ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides are commonly used in substitution reactions, with the enolate ion acting as the nucleophile.
Major Products Formed
Oxidation: Ethyl 3-hydroxybutyrate.
Reduction: Ethyl 3-hydroxybutyrate.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Ethenyl 3-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethenyl 3-oxobutanoate involves its conversion to the enolate ion, which can then participate in various nucleophilic substitution reactions. The enolate ion is formed by the deprotonation of the alpha hydrogen atoms, which are flanked by two carbonyl groups. This makes the enolate ion highly nucleophilic and capable of reacting with electrophiles such as alkyl halides .
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.
Diethyl malonate: Another 1,3-dicarbonyl compound used in organic synthesis.
Acetylacetone: A diketone with similar reactivity due to the presence of two carbonyl groups.
Uniqueness
Ethenyl 3-oxobutanoate is unique due to its versatility in organic synthesis and its ability to undergo a wide range of chemical reactions. Its keto-enol tautomerism also adds to its reactivity and usefulness in various applications .
Properties
CAS No. |
2424-97-7 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
ethenyl 3-oxobutanoate |
InChI |
InChI=1S/C6H8O3/c1-3-9-6(8)4-5(2)7/h3H,1,4H2,2H3 |
InChI Key |
ZEYMDLYHRCTNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC=C |
Origin of Product |
United States |
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